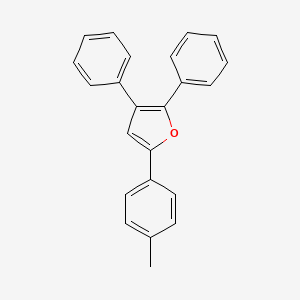

2,3-Diphenyl-5-(p-tolyl)furan

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

68630-10-4 |

|---|---|

Molecular Formula |

C23H18O |

Molecular Weight |

310.4 g/mol |

IUPAC Name |

5-(4-methylphenyl)-2,3-diphenylfuran |

InChI |

InChI=1S/C23H18O/c1-17-12-14-19(15-13-17)22-16-21(18-8-4-2-5-9-18)23(24-22)20-10-6-3-7-11-20/h2-16H,1H3 |

InChI Key |

YSRLHVCTGOGNDU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC(=C(O2)C3=CC=CC=C3)C4=CC=CC=C4 |

Origin of Product |

United States |

Synthetic Methodologies for 2,3 Diphenyl 5 P Tolyl Furan and Analogous Furan Systems

Catalytic Approaches to Furan (B31954) Ring Construction

Catalytic methods offer efficient and often milder conditions for the synthesis of complex furan structures. These approaches can be broadly categorized into transition metal-catalyzed reactions and more sustainable metal-free or organocatalytic pathways.

Transition Metal-Catalyzed Annulations and Cyclizations

Transition metals, particularly palladium and copper, have proven to be versatile catalysts in the formation of furan rings through various annulation and cyclization reactions. These methods often involve the coupling of readily available starting materials to construct the furan core in a single step.

Palladium catalysis is a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds, making it highly applicable to the synthesis of substituted furans. While a direct palladium-catalyzed synthesis of 2,3-Diphenyl-5-(p-tolyl)furan is not explicitly detailed in the literature, analogous transformations provide a blueprint for its potential synthesis. For instance, palladium-catalyzed three-component reactions involving an α-arylketone, a diarylalkyne, and an oxidant could theoretically be employed.

A plausible route to a precursor for this compound could involve the palladium-catalyzed α-arylation of a ketone. For example, the reaction of a propiophenone (B1677668) derivative with an aryl halide in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand can yield α-aryl ketones, which are versatile intermediates in organic synthesis.

| Catalyst System | Reactant 1 | Reactant 2 | Product | Yield (%) |

| Pd(OAc)₂ / P(t-Bu)₃ | Deoxybenzoin (B349326) | p-Tolyl iodide | 1,2-Diphenyl-2-(p-tolyl)ethan-1-one | Not Reported |

| Pd(OAc)₂ / Xantphos | Acetophenone (B1666503) | 1-Iodo-4-methylbenzene | 1-(p-Tolyl)ethan-1-one | Not Reported |

This table presents hypothetical reaction components based on established palladium-catalyzed α-arylation methodologies.

Further elaboration of such intermediates would be necessary to form the furan ring.

Copper-catalyzed reactions have emerged as a cost-effective and efficient alternative for the synthesis of polysubstituted furans. These methods often proceed through oxidative cyclization pathways. A general approach that could be adapted for the synthesis of this compound involves the copper-mediated reaction of an aryl ketone with an aryl acetylene (B1199291).

For example, the reaction of deoxybenzoin with p-tolylacetylene in the presence of a copper catalyst and an oxidant could potentially lead to the desired 2,3,5-triarylfuran. The mechanism is thought to involve the formation of a copper acetylide, followed by nucleophilic attack of the enolate of the ketone and subsequent cyclization and aromatization.

| Copper Catalyst | Reactant 1 | Reactant 2 | Solvent | Yield (%) |

| Cu(OTf)₂ | Deoxybenzoin | p-Tolylacetylene | Dioxane | Not Reported |

| CuI | 1-Phenyl-2-(p-tolyl)ethan-1-one | Phenylacetylene | DMF | Not Reported |

This table illustrates potential reaction schemes for the synthesis of the target compound based on known copper-catalyzed furan syntheses.

Sustainable and Metal-Free Synthetic Pathways

In recent years, there has been a growing emphasis on the development of sustainable synthetic methods that avoid the use of heavy metals. These metal-free approaches often rely on oxidative cyclization reactions promoted by common and environmentally benign reagents.

One such strategy involves the oxidative cyclization of appropriately substituted precursors. For the synthesis of this compound, a hypothetical metal-free approach could involve the oxidation of a 1,2-diphenyl-4-(p-tolyl)but-3-en-1-ol intermediate. The formation of the furan ring would proceed through an intramolecular cyclization and subsequent dehydration.

| Oxidant | Substrate | Temperature (°C) | Reaction Time (h) |

| I₂ / DMSO | 1,2-Diphenyl-4-(p-tolyl)but-3-en-1-ol | 100 | 12 |

| K₂S₂O₈ | 1,2-Diphenyl-4-(p-tolyl)but-3-en-1-ol | 80 | 24 |

This table outlines plausible conditions for a metal-free synthesis of the target furan derivative.

Organocatalytic Strategies in Furan Synthesis

Organocatalysis provides another avenue for the metal-free synthesis of furans, often enabling enantioselective transformations. While the direct organocatalytic synthesis of a simple triarylfuran like this compound is less common, organocatalysts can be employed to construct key precursors. For instance, an organocatalytic Michael addition of an enolate to a chalcone (B49325) derivative could be a key step in assembling the carbon skeleton required for subsequent cyclization to the furan ring.

A potential organocatalytic route could involve the reaction of an enolizable ketone with an α,β-unsaturated ketone (chalcone) bearing the appropriate aryl substituents, catalyzed by a chiral amine or a phosphine.

| Organocatalyst | Reactant 1 | Reactant 2 | Product (Intermediate) |

| (S)-Proline | Deoxybenzoin | 1-(p-Tolyl)-3-phenylprop-2-en-1-one | 1,2,5-Triphenyl-3-(p-tolyl)pentane-1,5-dione |

| Triphenylphosphine | Phenylacetaldehyde | 1-(p-Tolyl)-3-phenylprop-2-en-1-one | 4,5-Diphenyl-2-(p-tolyl)cyclopent-2-en-1-one |

This table suggests possible organocatalytic reactions to form precursors for the target furan.

Cyclization and Condensation Reactions for Furan Core Formation

The Paal-Knorr furan synthesis is a cornerstone of furan chemistry and represents a classic example of a cyclization and condensation reaction. wikipedia.orgdbpedia.orgorganic-chemistry.org This method involves the acid-catalyzed cyclization of a 1,4-dicarbonyl compound to afford the corresponding furan. wikipedia.orgdbpedia.orgorganic-chemistry.org

For the specific synthesis of this compound, the requisite precursor would be 1,2-diphenyl-4-(p-tolyl)butane-1,4-dione. The synthesis of this 1,4-dione can be a multi-step process. Once obtained, the dione (B5365651) can be subjected to acidic conditions to induce cyclization and dehydration, yielding the desired furan.

A plausible synthetic sequence is outlined below:

Friedel-Crafts acylation: Reaction of toluene (B28343) with phenylacetyl chloride in the presence of a Lewis acid (e.g., AlCl₃) to form 1-phenyl-2-(p-tolyl)ethan-1-one.

α-Bromination: Bromination of the resulting ketone at the α-position to yield 2-bromo-1-phenyl-2-(p-tolyl)ethan-1-one.

Alkylation: Reaction of the α-bromo ketone with the enolate of acetophenone to form 1,2-diphenyl-4-(p-tolyl)butane-1,4-dione.

Paal-Knorr Cyclization: Treatment of the 1,4-dione with an acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) to furnish this compound.

| Step | Reactants | Reagents | Product |

| 1 | Toluene, Phenylacetyl chloride | AlCl₃ | 1-Phenyl-2-(p-tolyl)ethan-1-one |

| 2 | 1-Phenyl-2-(p-tolyl)ethan-1-one | NBS, AIBN | 2-Bromo-1-phenyl-2-(p-tolyl)ethan-1-one |

| 3 | 2-Bromo-1-phenyl-2-(p-tolyl)ethan-1-one, Acetophenone | NaH | 1,2-Diphenyl-4-(p-tolyl)butane-1,4-dione |

| 4 | 1,2-Diphenyl-4-(p-tolyl)butane-1,4-dione | H₂SO₄ | This compound |

This table details a potential multi-step synthesis of the target compound via the Paal-Knorr reaction.

Formation of 2,5-Disubstituted Furans

The construction of 2,5-disubstituted furans can be achieved through several synthetic pathways, often involving the formation of a 1,4-dicarbonyl precursor, which then undergoes cyclization. A prominent classical method is the Paal-Knorr furan synthesis. nih.gov However, more direct and efficient methods have been developed.

One modern approach involves a one-pot synthesis from γ-ketoacids. This method utilizes the in situ formation of allenoates from the ketoacid, followed by an enolization and cyclization cascade to yield the 2,5-disubstituted furan. researchgate.net This strategy has been successfully applied to a variety of ketoacids, including those derived from Friedel-Crafts reactions between substituted benzenes and succinic anhydride. researchgate.net

Another strategy is the nickel-catalyzed coupling of aryl or alkyl iodides with calcium carbide, which serves as the acetylene source. This method provides a practical and versatile route to both symmetrical and unsymmetrical (hetero)aryl- and alkyl-substituted furans in good to excellent yields. tandfonline.com

A transition-metal-free approach has also been reported, which involves the oxidation of a 1,3-diene precursor to an endoperoxide, followed by a mild dehydration to form the furan ring. nih.gov This biomimetic approach circumvents the need for preparing 1,4-dicarbonyl precursors and has been successfully implemented in both batch and continuous-flow syntheses. nih.gov

Table 1: Comparison of Synthetic Methods for 2,5-Disubstituted Furans

| Method | Starting Materials | Key Reagents/Catalysts | General Yields | Reference |

|---|---|---|---|---|

| One-pot from γ-ketoacids | γ-ketoacids, phosphonium (B103445) salts | Chloroformate | Moderate to good | researchgate.net |

| Nickel-catalyzed coupling | Aryl/alkyl iodides, Calcium carbide | Nickel catalyst | Good to excellent | tandfonline.com |

| Diene oxidation/dehydration | 1,3-dienes | 1O2, PPh3, CBr4 | Good to excellent | nih.gov |

Alkylation-Cyclization Sequences for Furan Derivatives

The synthesis of furan derivatives through sequences involving alkylation followed by cyclization offers a versatile route to highly substituted products. These methods often build the furan core by strategically forming carbon-carbon and carbon-oxygen bonds in a sequential manner.

One such strategy involves the C3-alkylation of furfural (B47365) derivatives. nih.gov In this approach, a furfurylimine bearing a directing group is subjected to a ruthenium-catalyzed reaction with a vinylsilane. This results in the alkylation at the C3 position of the furan ring. The directing group can subsequently be removed to yield the C3-functionalized furfural. nih.gov

Another relevant method is the electrochemical oxidative intramolecular cyclization of 2-alkynylphenols. nih.gov While this method directly leads to benzofurans, the underlying principle of an intramolecular cyclization following the introduction of a side chain is applicable to furan synthesis in general. In this process, an electrochemical reaction between a 2-alkynylphenol and a diselenide species initiates a cyclization to form the furan ring fused to the benzene (B151609) ring. nih.gov

A base-promoted domino reaction of β-keto compounds with vinyl dichlorides provides a straightforward route to 2,3-disubstituted and 2,3,5-trisubstituted furans. This reaction proceeds under simple conditions and tolerates a broad range of functional groups. organic-chemistry.org

Table 2: Alkylation-Cyclization Strategies for Furan Synthesis

| Strategy | Substrates | Key Reagents/Catalysts | Product Type | Reference |

|---|---|---|---|---|

| C3-Alkylation of Furfural | Furfurylimine, Vinylsilane | [Ru3(CO)12] | C3-alkylated furfural | nih.gov |

| Electrochemical Cyclization | 2-Alkynylphenols, Diselenides | Galvanostatic electrolysis | Selenylbenzo[b]furans | nih.gov |

| Domino Reaction | β-keto compounds, Vinyl dichlorides | Base | 2,3,5-Trisubstituted furans | organic-chemistry.org |

Ring Expansion Reactions to Furan Scaffolds

Ring expansion reactions provide an alternative and often elegant pathway to furan and its derivatives from smaller cyclic precursors. These methods can offer high stereocontrol and access to complex substitution patterns.

A notable example is the photochemical ring expansion of oxetane (B1205548) heterocycles. researchgate.netrsc.org In this metal-free approach, an oxetane reacts with a diazo compound under UV light to form an ylide intermediate. This intermediate then undergoes a rearrangement to expand the four-membered ring into a five-membered tetrahydrofuran. The reaction proceeds under mild conditions and has been shown to be efficient for a variety of substrates, including those with complex structures. researchgate.netrsc.org While this method primarily yields tetrahydrofurans, subsequent oxidation could potentially lead to the aromatic furan core.

The stereoselectivity of these ring expansions can be high, often favoring the formation of a specific diastereomer. researchgate.net Computational studies suggest that these reactions proceed through a diradical pathway, and the stereochemical outcome is influenced by the bond lengths in the ylide intermediate. researchgate.netrsc.org

Table 3: Ring Expansion for the Synthesis of Furan Derivatives

| Precursor Ring | Reagents | Conditions | Product | Key Features | Reference |

|---|---|---|---|---|---|

| Oxetane | Diazoesters | Photochemical (UV light) | Tetrahydrofuran | Metal-free, mild conditions, high diastereoselectivity | researchgate.netrsc.org |

Multi-Component Reactions (MCRs) for Diversified Furan Systems

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single step. rsc.orgjocpr.com These reactions are highly atom- and step-economical and provide rapid access to diverse molecular scaffolds. rsc.org

For the synthesis of highly substituted furans, a lipase-catalyzed one-pot three-component reaction has been developed. mdpi.com This method utilizes benzoylacetonitriles, aldehydes, and benzoyl chlorides as substrates, with Novozym 435 (an immobilized lipase) and tributylphosphine (B147548) acting as a co-catalytic system. This approach affords cyano-containing tetrasubstituted furans in good to excellent yields under mild and environmentally friendly conditions. The proposed mechanism involves the formation of an ylide intermediate which undergoes an intramolecular Wittig reaction to form the furan ring. mdpi.com

Another example is the Furan-thiol-amine (FuTine) multicomponent reaction, which combines a thiol and an amine with a furan-based electrophile to generate stable pyrrole (B145914) heterocycles. researchgate.net While the final product is a pyrrole, this reaction demonstrates the utility of furan-based platforms in MCRs for the synthesis of other heterocyclic systems.

Table 4: Multi-Component Reactions for Furan and Related Heterocycle Synthesis

| Reaction Name/Type | Components | Catalyst/Promoter | Product | Advantages | Reference |

|---|---|---|---|---|---|

| Lipase-catalyzed three-component reaction | Benzoylacetonitrile, Aldehyde, Benzoyl chloride | Novozym 435, PBu3 | Tetrasubstituted furan | Mild conditions, green chemistry | mdpi.com |

| Furan-thiol-amine (FuTine) MCR | Furan-based electrophile, Thiol, Amine | - | Pyrrole heterocycle | Chemoselective, one-pot | researchgate.net |

Continuous-Flow Synthesis Techniques for Enhanced Production

Continuous-flow chemistry has emerged as a valuable technology for the synthesis of organic compounds, offering advantages such as improved safety, better heat and mass transfer, and the potential for automation and scalability. nih.govresearchgate.net

The synthesis of 2,5-diaryl furans has been successfully translated from a batch process to a continuous-flow system. nih.gov This involves the photooxidation of a 1,3-diene precursor to an endoperoxide, followed by dehydration. The flow setup allows for precise control of reaction parameters, leading to efficient and safe production.

Continuous-flow techniques have also been applied to the production of furfural, a key platform chemical derived from biomass. acs.org By using a millireactor, the acid-catalyzed dehydration of xylose to furfural can be performed at elevated temperatures with very short residence times, leading to high selectivity and conversion. acs.org

Furthermore, a robust continuous-flow platform has been developed for the synthesis of nitrofuran pharmaceuticals. nih.govresearchgate.net This system features the in situ generation of acetyl nitrate, a mild nitrating agent, for the nitration of furfural. The high level of integration and automation enables safe and reproducible production of key pharmaceutical intermediates. nih.govresearchgate.net

Table 5: Continuous-Flow Synthesis of Furans and Derivatives

| Target Molecule | Starting Material | Key Features of Flow Process | Benefits | Reference |

|---|---|---|---|---|

| 2,5-Diaryl furans | 1,3-Diene | Photooxidation and dehydration in flow | Enhanced safety and efficiency | nih.gov |

| Furfural | Xylose | Millireactor, short residence times | High selectivity and conversion | acs.org |

| Nitrofuran pharmaceuticals | Furfural | In situ generation of acetyl nitrate | Safe, reproducible, automated | nih.govresearchgate.net |

Synthetic Routes to Furan-3(2H)-imine Scaffolds Containing 2,2-Diphenyl-5-(p-tolyl)furan Moiety

The synthesis of furan-3(2H)-imine scaffolds represents a challenging yet important area due to the potential biological activities of these hybrid structures. A novel and efficient method for generating spiro furan-3(2H)-imine derivatives has been established through the reaction of α,β-unsaturated ketones with aniline (B41778) derivatives. nih.govnih.govresearchgate.net

The reaction proceeds via a 1,4-addition of the aniline to the α,β-unsaturated carbonyl compound, followed by an intramolecular cyclization mediated by a tertiary alcohol to produce the desired furan-3(2H)-imine. nih.govnih.govresearchgate.net This one-step process provides a direct route to these complex heterocyclic systems. The structures of the synthesized compounds are typically confirmed by nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS). nih.govnih.govresearchgate.net

While the direct synthesis of a furan-3(2H)-imine containing a 2,2-diphenyl-5-(p-tolyl)furan moiety has not been explicitly detailed in the provided context, the established methodology using α,β-unsaturated ketones as precursors could potentially be adapted. This would require the synthesis of a suitable α,β-unsaturated ketone bearing the 2,2-diphenyl and 5-(p-tolyl) substituents.

Table 6: Synthesis of Furan-3(2H)-imine Derivatives

| Starting Materials | Reaction Type | Key Steps | Product | Characterization | Reference |

|---|---|---|---|---|---|

| α,β-Unsaturated ketones, Aniline derivatives | One-step | 1,4-addition, Intramolecular cyclization | Spiro furan-3(2H)-imine | NMR, HRMS | nih.govnih.govresearchgate.net |

Advanced Spectroscopic and Structural Characterization of 2,3 Diphenyl 5 P Tolyl Furan

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

In a ¹H NMR spectrum of 2,3-Diphenyl-5-(p-tolyl)furan, distinct signals would be expected for the aromatic protons and the methyl group protons. The aromatic region (typically δ 7.0-8.0 ppm) would contain a complex series of overlapping multiplets corresponding to the protons on the two phenyl rings and the p-tolyl group. The single proton on the furan (B31954) ring would likely appear as a singlet within this aromatic region. The methyl (–CH₃) protons of the p-tolyl group would give rise to a characteristic singlet, typically further upfield around δ 2.3-2.5 ppm, due to the shielding effect of the adjacent sp³ carbon.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic-H (Phenyl, Tolyl, Furan) | 7.0 - 8.0 | Multiplet (m) / Singlet (s) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Characterization

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, a number of distinct signals would be anticipated in the aromatic region (δ 110-160 ppm), corresponding to the carbons of the furan, phenyl, and tolyl rings. The quaternary carbons (those not bonded to any hydrogens), such as the substituted carbons of the rings, would typically show weaker signals. The carbon of the methyl group on the p-tolyl substituent would be expected to appear at a much higher field (further to the right in the spectrum), typically in the range of δ 20-25 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic/Furan C | 110 - 160 |

Infrared (IR) Spectroscopy for Vibrational Mode Assignment

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibration of chemical bonds. The spectrum of this compound would be expected to show characteristic absorption bands for aromatic C-H stretching just above 3000 cm⁻¹, and aromatic C=C stretching in the 1450-1600 cm⁻¹ region. The stretching vibration of the C-O-C bond within the furan ring would likely be observed in the 1000-1300 cm⁻¹ range.

Table 3: Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch (Methyl) | 2850 - 3000 |

| Aromatic C=C Stretch | 1450 - 1600 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

HRMS is used to determine the precise molecular weight of a compound, which allows for the unambiguous confirmation of its elemental composition. For this compound, with a molecular formula of C₂₃H₁₈O, the expected monoisotopic mass would be calculated. HRMS analysis would provide an experimental mass value that should match the calculated value to within a very small margin of error (typically <5 ppm), thereby confirming the molecular formula.

Table 4: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₂₃H₁₈O |

| Calculated m/z [M+H]⁺ | 311.1430 |

Single Crystal X-ray Diffraction (XRD) for Absolute Structure Determination

Table 5: Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Data not available |

| Space Group | Data not available |

| Unit Cell Dimensions | Data not available |

Computational Chemistry and Theoretical Investigations of 2,3 Diphenyl 5 P Tolyl Furan

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It is widely employed in chemistry and materials science to predict molecular geometries, vibrational frequencies, and electronic properties with a favorable balance between accuracy and computational cost. researchgate.netmdpi.com Methods like the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional are commonly used for such calculations, often paired with basis sets like 6-311++G(d,p) to ensure reliable results. ajchem-a.com

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 2,3-Diphenyl-5-(p-tolyl)furan, this process involves calculating the bond lengths, bond angles, and dihedral (torsion) angles that define its structure.

The analysis would focus on the planarity of the central furan (B31954) ring and the spatial orientation of the two phenyl groups at the C2 and C3 positions and the p-tolyl group at the C5 position. The dihedral angles between the plane of the furan ring and the planes of the aromatic substituents are particularly important. These angles determine the extent of π-conjugation across the molecule, which influences its electronic properties. In similar structures, like 2-phenyl-5-(p-tolyl)-1,3,4-oxadiazole, the aromatic rings are found to be nearly coplanar with the central heterocyclic ring, with small inclination angles. nih.gov A conformational analysis would explore different rotational isomers (rotamers) to identify the global energy minimum structure.

Table 1: Illustrative Optimized Geometric Parameters for this compound The following table describes the type of data obtained from a DFT geometry optimization. Specific values for the target compound are not available in the searched literature.

| Parameter | Atom(s) Involved | Theoretical Value | Description |

| Bond Length | C-C (in furan ring) | ~1.37 - 1.43 Å | Represents the length of carbon-carbon bonds within the central furan core. |

| C-O (in furan ring) | ~1.36 Å | Represents the length of the carbon-oxygen bonds in the furan ring. | |

| C-C (ring to substituent) | ~1.48 Å | Represents the length of the single bond connecting a phenyl or tolyl ring to the furan ring. | |

| Bond Angle | C-O-C (in furan ring) | ~106° | Defines the angle within the furan ring involving the oxygen atom. |

| C-C-C (substituent) | ~120° | Represents the internal angles of the aromatic phenyl and tolyl rings, typical for sp² hybridized carbons. | |

| Dihedral Angle | C-C-C-C | Varies | Defines the torsion or twist angle between the plane of the furan ring and the substituent aromatic rings. This value is crucial for determining molecular planarity and conjugation. |

Following geometry optimization, a vibrational frequency analysis is performed to confirm that the structure is a true energy minimum (characterized by the absence of imaginary frequencies) and to predict its infrared (IR) and Raman spectra. researchgate.net This calculation provides the fundamental vibrational modes of the molecule, which correspond to specific stretching, bending, and torsional motions of the atoms. researchgate.net

For this compound, the analysis would yield characteristic frequencies for:

Aromatic C-H stretching: Typically observed in the 3100-3000 cm⁻¹ region. ajchem-a.com

Aromatic C=C stretching: Occurring in the 1625–1430 cm⁻¹ range, indicative of the phenyl, tolyl, and furan rings.

Furan ring vibrations: Including C-O-C stretching and ring deformation modes. The C-O stretching vibrations in similar furan-containing molecules are found in the fingerprint region. ajchem-a.comresearchgate.net

Methyl group vibrations: The p-tolyl group would exhibit characteristic C-H stretching and bending modes.

Comparing these theoretical frequencies with experimental FT-IR and Raman data allows for a detailed assignment of the observed spectral bands. researchgate.net

Table 2: Illustrative Calculated Vibrational Frequencies for this compound This table illustrates the type of data obtained from a DFT vibrational analysis. Specific values for the target compound are not available in the searched literature.

| Vibrational Mode | Functional Group | Calculated Frequency Range (cm⁻¹) | Description |

| C-H Stretch | Phenyl, Tolyl, Furan Rings | 3100 - 3000 | Stretching vibrations of the hydrogen atoms attached to the aromatic rings. |

| C-H Stretch | Methyl (CH₃) Group | 3000 - 2850 | Asymmetric and symmetric stretching of the hydrogen atoms in the methyl group of the tolyl substituent. |

| C=C Stretch | Aromatic Rings | 1625 - 1430 | Stretching vibrations within the carbon skeletons of the furan, phenyl, and tolyl rings. |

| C-O-C Stretch | Furan Ring | 1250 - 1050 | Stretching vibration of the carbon-oxygen bonds within the central furan ring. |

| C-H Out-of-Plane Bend | Aromatic Rings | 1000 - 675 | Bending vibrations of C-H bonds out of the plane of the aromatic rings, which are characteristic of the substitution pattern. |

DFT calculations are also used to characterize the electronic structure of a molecule, providing insights into the distribution of electron density. One common tool for this is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.net

For this compound, an MEP analysis would likely show:

Negative potential (red/yellow): Concentrated around the electronegative oxygen atom of the furan ring, indicating its role as a likely site for electrophilic attack.

Positive potential (blue): Associated with the hydrogen atoms of the aromatic rings.

Neutral regions (green): Spread across the carbon framework of the aromatic rings.

This analysis is crucial for predicting intermolecular interactions and the most probable sites for chemical reactions. researchgate.net

Advanced Applications and Materials Science Perspectives of 2,3 Diphenyl 5 P Tolyl Furan

Optoelectronic Materials Applications

The exploration of novel organic molecules for optoelectronic applications is a cornerstone of modern materials science. The inherent versatility of organic synthesis allows for the fine-tuning of molecular structures to achieve desired optical and electronic properties. In this context, substituted furans are a promising class of compounds due to their electron-rich nature and tunable energy levels.

Investigation of Optical and Electrochemical Properties

The optical and electrochemical properties of a material are fundamental to its performance in optoelectronic devices. These properties are intrinsically linked to the molecule's ability to absorb and emit light, as well as its capacity to transport charge.

Optical Properties: The absorption and emission of light in organic molecules are governed by electronic transitions between different energy levels. For conjugated molecules like 2,3-Diphenyl-5-(p-tolyl)furan, these transitions typically occur in the ultraviolet-visible (UV-Vis) region of the electromagnetic spectrum. The specific wavelengths of absorption and emission are influenced by the extent of π-conjugation and the presence of electron-donating or electron-withdrawing groups.

Electrochemical Properties: The electrochemical behavior of a compound, typically investigated using techniques like cyclic voltammetry, provides crucial insights into its electronic structure. The oxidation and reduction potentials are directly related to the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), respectively. These parameters are critical in determining the charge injection and transport capabilities of the material in devices such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).

| Property | Description | Significance in Optoelectronics |

| Absorption Spectrum | The range of wavelengths of light that a molecule can absorb. | Determines the efficiency of light harvesting in solar cells and the excitation wavelengths for photoluminescent devices. |

| Emission Spectrum | The range of wavelengths of light emitted by a molecule after excitation. | Dictates the color of light emitted from an OLED and the potential for use in fluorescent sensors. |

| Oxidation Potential | The potential at which a molecule loses an electron (is oxidized). | Correlates with the HOMO energy level, influencing hole injection and transport. |

| Reduction Potential | The potential at which a molecule gains an electron (is reduced). | Correlates with the LUMO energy level, influencing electron injection and transport. |

Relationship between Electronic Structure (HOMO/LUMO) and Optoelectronic Performance

The performance of an organic optoelectronic device is fundamentally dictated by the electronic structure of the constituent materials, specifically the energy levels of the HOMO and LUMO.

The HOMO level represents the energy of the highest energy electrons in the molecule and is associated with its ability to donate electrons (hole transport). A higher HOMO level facilitates easier hole injection from the anode. The LUMO level represents the energy of the lowest energy available state for an additional electron and is associated with its ability to accept electrons (electron transport). A lower LUMO level facilitates easier electron injection from thecathode.

The HOMO-LUMO gap , or the energy difference between these two orbitals, is a critical parameter that determines the optical and electronic properties of the material. A smaller HOMO-LUMO gap generally corresponds to absorption and emission at longer wavelengths (red-shifted) and can indicate higher charge carrier mobility. The precise engineering of these energy levels is a key strategy in the design of efficient organic electronic materials.

| Orbital | Description | Impact on Optoelectronic Performance |

| HOMO | Highest Occupied Molecular Orbital | Influences hole injection and transport properties. Determines the material's ionization potential. |

| LUMO | Lowest Unoccupied Molecular Orbital | Influences electron injection and transport properties. Determines the material's electron affinity. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Dictates the material's absorption and emission wavelengths. Affects charge carrier generation and recombination. |

Design Principles for Furan-Based Organic Semiconductors

The development of high-performance organic semiconductors based on the furan (B31954) motif relies on a set of established design principles aimed at optimizing their electronic and physical properties.

Planarity and π-Conjugation: A high degree of planarity in the molecular structure is crucial for maximizing π-orbital overlap between adjacent molecules in the solid state. This enhanced intermolecular interaction facilitates efficient charge transport.

Introduction of Electron-Donating and Electron-Withdrawing Groups: The strategic placement of substituent groups with varying electronic properties on the furan core allows for precise tuning of the HOMO and LUMO energy levels. This approach is vital for matching the energy levels of other materials in a device stack, thereby optimizing charge injection and minimizing energy losses.

Solubility and Processability: For practical applications, organic semiconductors must be soluble in common organic solvents to allow for solution-based processing techniques like spin-coating and printing. The incorporation of flexible alkyl or alkoxy chains can improve solubility without significantly compromising electronic properties.

Morphological Control: The performance of thin-film devices is highly dependent on the morphology of the active layer. Control over molecular packing and the formation of crystalline domains is essential for achieving high charge carrier mobilities.

Integration into Polymeric and Composite Architectures

The incorporation of functional organic molecules like this compound into polymeric and composite materials offers a pathway to creating materials with enhanced or novel properties. By embedding these molecules into a polymer matrix, it is possible to combine the desirable electronic or optical properties of the furan derivative with the mechanical robustness, flexibility, and processability of the host polymer.

Potential applications for such composite materials include:

Luminescent Polymers: Dispersing the furan compound in a transparent polymer matrix could lead to the development of solid-state lighting materials or down-conversion layers for solar cells.

Organic Scintillators: These composites could be engineered to emit light upon exposure to ionizing radiation, finding use in radiation detection and medical imaging.

Charge-Transporting Layers: By carefully selecting the host polymer, it may be possible to create composite films with tailored charge transport characteristics for use in multilayer electronic devices.

Role as Building Blocks in Functional Materials

Beyond its direct use, this compound can serve as a versatile building block, or "synthon," in the synthesis of more complex functional materials. The phenyl and tolyl substituents provide sites for further chemical modification, allowing for the construction of larger, conjugated systems with tailored properties.

For example, the furan core can be incorporated into:

Conjugated Polymers: Polymerization of furan-containing monomers can lead to the formation of new semiconducting polymers with potential applications in organic field-effect transistors (OFETs) and OPVs.

Dendrimers: The branched, tree-like structures of dendrimers can be built around a furan core to create materials with unique light-harvesting and energy transfer properties.

Small Molecule Donors and Acceptors: The furan unit can be a central component in the design of novel donor and acceptor molecules for use in organic solar cells, where efficient charge separation and transport are paramount.

The ability to functionalize the peripheral phenyl and tolyl groups opens up a vast chemical space for the creation of new materials with properties fine-tuned for specific applications in the broad and exciting field of materials science.

Future Research Directions and Unexplored Avenues for 2,3 Diphenyl 5 P Tolyl Furan

Development of Novel and Efficient Synthetic Strategies

While classical methods for furan (B31954) synthesis exist, the development of novel, efficient, and sustainable strategies for producing polysubstituted furans like 2,3-Diphenyl-5-(p-tolyl)furan is a critical area for future research. Current approaches often require harsh reaction conditions or multi-step procedures, limiting their scalability and environmental friendliness.

Future research should focus on the development of catalytic systems that enable the direct and atom-economical construction of the triaryl-substituted furan core. This could involve exploring transition-metal-catalyzed cross-coupling and cyclization reactions. nih.govorganic-chemistry.org For instance, methods utilizing copper or tin catalysts in oxidative cyclization processes have shown promise for the synthesis of other polysubstituted furans and could be adapted for this specific target molecule. nih.govorganic-chemistry.orgacs.org Furthermore, the development of one-pot, multi-component reactions would be highly advantageous, minimizing waste and simplifying the synthetic process. mdpi.com Investigating green chemistry approaches, such as the use of biocatalysts like immobilized lipases or nanoparticle catalysts, could lead to more sustainable and efficient synthetic routes. mdpi.comnanochemres.org The exploration of Lewis acid-catalyzed cascade reactions also presents a promising avenue for the rapid and efficient construction of such complex furan derivatives from simple starting materials. rsc.org

A comparative overview of potential synthetic strategies is presented in Table 1.

Table 1: Comparison of Potential Synthetic Strategies for this compound

| Synthetic Strategy | Potential Advantages | Key Research Focus |

|---|---|---|

| Transition-Metal Catalysis | High efficiency, selectivity, and functional group tolerance. | Development of novel catalysts and reaction conditions. |

| One-Pot Multi-Component Reactions | Increased efficiency, reduced waste, and simplified procedures. | Design of novel reaction cascades. |

| Green Chemistry Approaches | Use of renewable resources, milder reaction conditions, and reduced environmental impact. | Exploration of biocatalysts and nanoparticle catalysis. |

| Lewis Acid-Catalyzed Cascade Reactions | High atom economy and rapid access to complex structures. | Identification of suitable Lewis acids and reaction pathways. |

Application of Advanced In-Situ Spectroscopic Techniques for Reaction Monitoring

A deeper understanding of the reaction mechanisms involved in the synthesis of this compound is crucial for optimizing reaction conditions and improving yields. The application of advanced in-situ spectroscopic techniques offers a powerful tool for real-time reaction monitoring, providing valuable insights into reaction kinetics, intermediates, and byproducts.

Future research should employ techniques such as in-situ Nuclear Magnetic Resonance (NMR) spectroscopy to track the formation of key intermediates and quantify reaction progress in real-time. mdpi.com This can help in elucidating complex reaction pathways and identifying rate-determining steps. mdpi.com Other powerful techniques like Infrared (IR) spectroscopy, Raman spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy can provide complementary information on the evolution of functional groups and electronic structures throughout the reaction. igi-global.comfiveable.meyoutube.com The combination of these in-situ methods will enable a comprehensive understanding of the reaction dynamics, facilitating the rational design of more efficient and selective synthetic protocols. ubc.cascispace.com

Further Refinement of Computational Models for Predictive Material Design

Computational modeling has emerged as an indispensable tool in modern materials science, enabling the prediction of molecular properties and guiding the design of new materials with desired functionalities. For this compound, further refinement of computational models can accelerate the discovery of its potential applications.

Future research should focus on the development of accurate Quantitative Structure-Property Relationship (QSPR) models for furan derivatives. digitaloceanspaces.comresearchgate.net These models can establish correlations between the molecular structure of this compound and its various physicochemical properties, such as electronic and optical properties. digitaloceanspaces.comderpharmachemica.com Density Functional Theory (DFT) calculations can be employed to predict key electronic parameters, including HOMO and LUMO energy levels, which are crucial for assessing its potential in organic electronic devices. acs.org The integration of machine learning algorithms with computational chemistry can further enhance the predictive power of these models, enabling high-throughput screening of virtual libraries of related furan derivatives to identify candidates with optimized properties for specific applications, such as in organic electronics. acs.orgresearchgate.net

Exploration of Self-Assembly and Supramolecular Chemistry

The ability of molecules to spontaneously organize into well-defined nanostructures through self-assembly is a key principle in supramolecular chemistry and nanotechnology. The planar, aromatic nature of this compound suggests a propensity for π-π stacking and other non-covalent interactions, making it an interesting candidate for the construction of novel supramolecular architectures.

Future research should investigate the self-assembly behavior of this compound in various solvents and on different substrates. nih.gov Techniques such as scanning electron microscopy (SEM) and atomic force microscopy (AFM) can be used to characterize the resulting nanostructures. nih.gov By modifying the peripheral phenyl and tolyl groups with different functional moieties, it may be possible to tune the intermolecular interactions and control the morphology of the self-assembled structures, leading to the formation of nanofibers, nanotubes, or other complex architectures. nih.govresearchgate.net The study of furan-based polyurea gels cross-linked with maleimides has shown the potential for creating self-healing materials, an avenue that could be explored with derivatives of this compound. nih.gov The incorporation of furan rings into polymer backbones has also been shown to enable facile functionalization, which could be exploited in the design of novel materials. tandfonline.com

Investigation of Surface and Interface Chemistry in Materials Contexts

The performance of organic electronic devices is critically dependent on the properties of the interfaces between different material layers. researchgate.netacs.org Understanding and controlling the surface and interface chemistry of this compound is therefore essential for its successful integration into such devices.

Future research should focus on the fabrication and characterization of thin films of this compound on various substrates. researchgate.netmdpi.comnih.gov Techniques such as spin-coating or vacuum deposition can be employed for film fabrication, and their structural, morphological, and electrical properties can be investigated. researchgate.net The modification of electrode and dielectric surfaces with self-assembled monolayers (SAMs) can be explored as a strategy to control the molecular orientation and packing of the furan derivative at the interface, thereby influencing charge transport properties. researchgate.netrsc.org The potential of furan-containing polymers for surface functionalization and the creation of "clickable" surfaces for biomedical applications has been demonstrated and could be a fruitful area of investigation for derivatives of this compound. tandfonline.com Furthermore, the synthesis of nanocomposites incorporating this compound within a polymer matrix or with inorganic nanoparticles could lead to materials with enhanced thermal, mechanical, and electronic properties. researchgate.netconicet.gov.ar

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.